Cas no 61403-29-0 (Acetamide, N-(2-ethynylphenyl)-)

Acetamide, N-(2-ethynylphenyl)- is a specialized organic compound featuring an acetamide group linked to a 2-ethynylphenyl moiety. This structure imparts unique reactivity, particularly in cross-coupling and cyclization reactions, making it valuable in synthetic organic chemistry and pharmaceutical research. The ethynyl group enables selective functionalization, while the acetamide component contributes to stability and solubility in various solvents. Its applications include serving as a building block for heterocyclic compounds and advanced intermediates in drug discovery. The compound’s well-defined structure and functional group compatibility enhance its utility in controlled synthetic pathways, supporting precision in complex molecular architectures.
Acetamide, N-(2-ethynylphenyl)- structure
61403-29-0 structure
Product Name:Acetamide, N-(2-ethynylphenyl)-
CAS No:61403-29-0
MF:C10H9NO
MW:159.184562444687
CID:480725
PubChem ID:10261360
Update Time:2025-08-05

Acetamide, N-(2-ethynylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Acetamide, N-(2-ethynylphenyl)-
    • N-(2-ethynylphenyl)acetamide
    • N-(2-ethynyl-phenyl)-acetamide
    • EN300-743909
    • 61403-29-0
    • SCHEMBL3048096
    • RQGNSKOYEKUEED-UHFFFAOYSA-N
    • N-acetyl-2-ethynylaniline
    • DTXSID10437424
    • Inchi: 1S/C10H9NO/c1-3-9-6-4-5-7-10(9)11-8(2)12/h1,4-7H,2H3,(H,11,12)
    • InChI Key: RQGNSKOYEKUEED-UHFFFAOYSA-N
    • SMILES: O=C(C)NC1C=CC=CC=1C#C

Computed Properties

  • Exact Mass: 159.06847
  • Monoisotopic Mass: 159.068413911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • PSA: 29.1

Acetamide, N-(2-ethynylphenyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-743909-0.05g
N-(2-ethynylphenyl)acetamide
61403-29-0 95%
0.05g
$202.0 2024-05-23
Enamine
EN300-743909-0.1g
N-(2-ethynylphenyl)acetamide
61403-29-0 95%
0.1g
$301.0 2024-05-23
Enamine
EN300-743909-0.25g
N-(2-ethynylphenyl)acetamide
61403-29-0 95%
0.25g
$431.0 2024-05-23
Enamine
EN300-743909-0.5g
N-(2-ethynylphenyl)acetamide
61403-29-0 95%
0.5g
$679.0 2024-05-23
Enamine
EN300-743909-1.0g
N-(2-ethynylphenyl)acetamide
61403-29-0 95%
1.0g
$871.0 2024-05-23
Enamine
EN300-743909-2.5g
N-(2-ethynylphenyl)acetamide
61403-29-0 95%
2.5g
$1707.0 2024-05-23
Enamine
EN300-743909-5.0g
N-(2-ethynylphenyl)acetamide
61403-29-0 95%
5.0g
$2525.0 2024-05-23
Enamine
EN300-743909-10.0g
N-(2-ethynylphenyl)acetamide
61403-29-0 95%
10.0g
$3746.0 2024-05-23
1PlusChem
1P01CAC7-50mg
ACETAMIDE, N-(2-ETHYNYLPHENYL)-
61403-29-0 95%
50mg
$303.00 2024-04-22
1PlusChem
1P01CAC7-100mg
ACETAMIDE, N-(2-ETHYNYLPHENYL)-
61403-29-0 95%
100mg
$434.00 2024-04-22

Additional information on Acetamide, N-(2-ethynylphenyl)-

Acetamide, N-(2-ethynylphenyl)- (CAS No. 61403-29-0): A Comprehensive Overview

The compound Acetamide, N-(2-ethynylphenyl)-, also identified by its CAS registry number 61403-29-0, is an organic compound with a unique structure that has garnered attention in various fields of chemistry and materials science. This compound is characterized by its ethynylphenyl group attached to an acetamide moiety, which imparts distinctive chemical properties and reactivity. Recent studies have highlighted its potential applications in drug design, polymer synthesis, and as a precursor for advanced materials.

Recent research has focused on the synthesis and characterization of Acetamide, N-(2-ethynylphenyl)-. Scientists have explored various synthetic pathways to optimize its production, including the use of transition metal catalysts and organocopper reagents. These methods have not only improved the yield but also enhanced the purity of the compound, making it more suitable for high-tech applications. The compound's ability to undergo further functionalization has been a key area of investigation, with researchers demonstrating its utility in constructing complex molecular architectures.

In the realm of materials science, Acetamide, N-(2-ethynylphenyl)- has shown promise as a building block for advanced polymers and coatings. Its ethynyl group provides opportunities for cross-linking and network formation, which are critical for developing high-performance materials with tailored mechanical and thermal properties. Studies published in leading journals have demonstrated its potential in creating lightweight composites and flexible electronics.

The biological activity of Acetamide, N-(2-ethynylphenyl)- has also been a subject of interest. Researchers have investigated its interactions with various enzymes and cellular pathways, revealing potential therapeutic applications. For instance, preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for drug development in the treatment of chronic inflammatory diseases.

In terms of environmental impact, recent assessments have focused on the biodegradation and toxicity profiles of Acetamide, N-(2-ethynylphenyl)-. These studies aim to ensure that its production and application do not pose significant risks to ecosystems or human health. Results indicate that under specific conditions, the compound can undergo microbial degradation, reducing its environmental footprint.

The commercial availability of Acetamide, N-(2-ethynylphenyl)- has expanded due to increased demand from both academic and industrial sectors. Suppliers now offer this compound in various purities and quantities to meet the needs of researchers working on diverse projects ranging from fundamental chemistry to applied material science.

In conclusion, Acetamide, N-(2-ethynylphenyl)- (CAS No. 61403-29-0) stands out as a versatile compound with a wide range of potential applications. Its unique chemical structure continues to inspire innovative research across multiple disciplines, positioning it as a valuable tool in modern chemistry and materials science.

Recommended suppliers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd